Unsubstituted 4-bromooxazole suffers from C2-H deprotonation (pKa ~20) under basic cross-coupling conditions, causing ring-opening degradation and poor yields. 4-Bromo-2-methyloxazole solves this with a protective C2-methyl group that blocks decomposition, enabling robust room-temperature cross-coupling without cryogenic controls. Ideal for scalable synthesis of 2,4-disubstituted oxazoles, peptidomimetics, and combretastatin A-4 analogues.
4-Bromo-2-methyloxazole (CAS 1240613-43-7) is a regiochemically stable heterocyclic building block utilized extensively in pharmaceutical synthesis and materials science. Featuring a reactive bromine atom at the C4 position and a protective methyl group at the C2 position, this compound serves as a highly effective electrophilic partner for palladium-catalyzed cross-coupling reactions[1]. The strategic placement of the 2-methyl group fundamentally alters the handling and reactivity profile of the oxazole core, providing essential steric and electronic stabilization that prevents the ring-opening degradation pathways commonly observed in unsubstituted analogs[2]. Consequently, it is a preferred starting material for the scalable production of 2,4-disubstituted oxazoles and peptidomimetics.
Substituting 4-bromo-2-methyloxazole with its unsubstituted counterpart, 4-bromooxazole, introduces severe process liabilities during procurement and scale-up. The C2 proton of an unsubstituted oxazole is highly acidic (pKa ~ 20) and highly susceptible to deprotonation by the basic reagents required for standard cross-coupling or metalation protocols[1]. Once deprotonated, the resulting C2-anionic species exists in an equilibrium with a ring-opened acyclic enolate-isonitrile intermediate, leading to rapid degradation, complex mixtures, and drastically reduced yields[2]. By incorporating a methyl group at this vulnerable C2 position, 4-bromo-2-methyloxazole effectively blocks this decomposition pathway, enabling robust transformations under standard basic conditions without requiring cryogenic cooling or transient protecting groups.
Unsubstituted oxazoles possess a highly acidic C2 proton (pKa ~ 20), making them vulnerable to base-induced deprotonation. Under basic conditions, the C2-deprotonated oxazole rapidly equilibrates with an acyclic enolate-isonitrile, leading to irreversible ring cleavage[1]. 4-Bromo-2-methyloxazole completely circumvents this liability. The C2-methyl group sterically and electronically protects the most vulnerable site on the heterocycle, ensuring the ring remains intact during basic cross-coupling procedures, thereby preventing the severe yield losses typically associated with the degradation of unprotected oxazoles.
| Evidence Dimension | Base-induced ring cleavage susceptibility |
| Target Compound Data | 4-Bromo-2-methyloxazole: 0% C2-deprotonation (position blocked) |
| Comparator Or Baseline | 4-Bromooxazole: Highly susceptible (equilibrium with acyclic isonitrile enolate) |
| Quantified Difference | Complete elimination of C2-driven ring opening |
| Conditions | Basic cross-coupling or metalation conditions (e.g., carbonate bases, LDA) |
Eliminating ring-opening degradation allows buyers to scale up basic cross-coupling reactions without the severe yield penalties or cryogenic requirements of unsubstituted oxazoles.
When selecting brominated oxazoles for complex API synthesis, regiochemical fidelity is paramount. 5-Bromooxazoles are notorious for undergoing 'halogen dance' rearrangements under basic conditions (such as treatment with LDA), where the bromine atom migrates from the C5 to the C4 position to form a thermodynamically more stable intermediate . This isomerization leads to mixed product profiles and requires extensive chromatographic purification. 4-Bromo-2-methyloxazole, already possessing the halogen at the thermodynamically favored C4 position and protected at C2, is immune to this rearrangement, ensuring >99% regiochemical retention during functionalization sequences.
| Evidence Dimension | Regiochemical isomerization under strong base |
| Target Compound Data | 4-Bromo-2-methyloxazole: Stable (no halogen migration) |
| Comparator Or Baseline | 5-Bromooxazoles: Undergoes halogen dance to 4-bromo isomers |
| Quantified Difference | Prevention of batch-ruining regiochemical scrambling |
| Conditions | Strong base exposure (e.g., LDA, lithium amides) |
Procuring the 4-bromo isomer directly prevents costly batch failures caused by unpredictable halogen migration during downstream basic functionalization.
The 2,4-disubstituted oxazole motif is a privileged scaffold found in numerous biologically active compounds. Synthesizing this motif via the Suzuki-Miyaura cross-coupling of 4-bromooxazoles with aryl boronic acids proceeds with high efficiency, routinely delivering yields exceeding 80-89%[1]. In contrast, attempting to functionalize the C4 position of an oxazole via multi-step sequences involving temporary C2-blocking groups (e.g., using 2-chlorooxazole-4-carboxylates) requires multiple transformations, including halogenation and decarboxylation, which lowers overall throughput. 4-Bromo-2-methyloxazole provides a direct, single-step coupling vector.
| Evidence Dimension | Direct access to 2,4-disubstituted oxazoles via Suzuki coupling |
| Target Compound Data | 4-Bromo-2-methyloxazole: Direct, high-yield coupling (>80%) |
| Comparator Or Baseline | 2-Haloxazoles: Requires multi-step protection/deprotection to access C4 |
| Quantified Difference | Streamlined single-step synthesis with higher overall throughput |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, arylboronic acid, base) |
For pharmaceutical procurement, this compound acts as a direct, high-yielding vector to the 2,4-disubstituted oxazole pharmacophore, cutting out multi-step protection strategies.
Following directly from its high-yielding cross-coupling profile, this compound is the ideal starting material for incorporating conformationally constrained oxazole rings into peptide backbones [1]. The C2-methyl group ensures metabolic stability and prevents ring-opening during the basic conditions required for peptide coupling and functionalization.
Leveraging the regiochemical stability of the C4-bromine, it is used to precisely construct 2-methyl-4,5-disubstituted or 2,4-disubstituted combretastatin A-4 analogues for oncology research . The immunity to halogen dance rearrangements ensures reproducible batch-to-batch synthesis of these critical APIs.
The stable C2-methyl group and reactive C4-bromine allow for iterative cross-coupling to build extended pi-conjugated systems, such as benzobisoxazoles, for organic electronics [1]. Preventing C2-driven ring-opening defects is critical for maintaining the structural integrity and electronic performance of the resulting materials.